molecular formula C9H24N3O9P3Pt B161104 Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) CAS No. 134669-29-7

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

Número de catálogo B161104
Número CAS: 134669-29-7
Peso molecular: 606.3 g/mol
Clave InChI: MXESVCDEMBGIHK-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II), also known as JM-216, is a platinum-based anticancer drug that has been developed as a potential alternative to cisplatin. It is a second-generation platinum complex that has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.

Mecanismo De Acción

The mechanism of action of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is similar to that of cisplatin, which involves the formation of DNA adducts that interfere with DNA replication and transcription, leading to cell death. However, Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to have a different spectrum of activity and may be less prone to resistance compared to cisplatin.

Efectos Bioquímicos Y Fisiológicos

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to have less nephrotoxicity (kidney damage) compared to cisplatin, which is a major side effect of platinum-based chemotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is its potential as an alternative to cisplatin, which is a widely used chemotherapy drug but is associated with significant side effects. Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has also shown promising results in preclinical studies and has been evaluated in clinical trials, indicating its potential as a therapeutic agent. However, one limitation is that it may not be effective against all types of cancer and may have different side effects compared to cisplatin.

Direcciones Futuras

There are several future directions for research on Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II). One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce side effects. Another area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Additionally, further studies are needed to determine the optimal dosing and scheduling of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in combination with other chemotherapeutic agents. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in various types of cancer.

Métodos De Síntesis

The synthesis of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) involves the reaction of cisplatin with cyclohexene oxide and triethylenetetramine, followed by the addition of phosphonic acid and ammonia. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography.

Aplicaciones Científicas De Investigación

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been extensively studied for its anticancer properties and has shown efficacy in a variety of cancer cell lines and animal models. It has been evaluated in clinical trials for the treatment of ovarian, lung, and prostate cancer, among others. The drug has been found to be well-tolerated and has shown promising results in combination with other chemotherapeutic agents.

Propiedades

Número CAS

134669-29-7

Nombre del producto

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

Fórmula molecular

C9H24N3O9P3Pt

Peso molecular

606.3 g/mol

Nombre IUPAC

cyclohexane-1,2-diamine;hydron;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H12NO9P3.Pt/c7-5-3-1-2-4-6(5)8;5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h5-6H,1-4,7-8H2;1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;;+2/p-2

Clave InChI

MXESVCDEMBGIHK-UHFFFAOYSA-L

SMILES

[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2]

SMILES canónico

[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2]

Sinónimos

cyclohexane-1,2-diamine(nitrilotris(methylphosphonato)(2-)-O(1),N(1))platinum (II)
DCTAMP
diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.